5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
The compound 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as Compound A) is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with dual 4-fluorophenyl groups via a piperazine linker. Its molecular formula is C₂₅H₂₁F₂N₅O₂S, with a molecular weight of 493.53 g/mol .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS/c22-15-3-1-14(2-4-15)18(19-20(29)28-21(30-19)24-13-25-28)27-11-9-26(10-12-27)17-7-5-16(23)6-8-17/h1-8,13,18,29H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZRJZBWKPTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Compound A belongs to the thiazolo[3,2-b][1,2,4]triazole family, which is characterized by fused thiazole and triazole rings. Key structural analogs include:
The 4-fluorophenyl groups in Compound A likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 5g (furan-substituted) . The piperazine linker may also improve solubility relative to rigid analogs in , which exhibit perpendicular fluorophenyl conformations .
Crystallographic and Spectroscopic Analysis
- Single-Crystal Diffraction : Analogs in were analyzed using SHELX software (–5), confirming triclinic symmetry and planar conformations. Compound A’s structure remains unconfirmed but may share similar packing motifs .
- Spectroscopy : NMR and LCMS data () for related compounds highlight distinct shifts for fluorophenyl (δ ~7.2 ppm in ¹H NMR) and piperazine protons (δ ~3.5 ppm), which could guide Compound A’s characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
